molecular formula C9H15NO2 B15295773 Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15295773
M. Wt: 169.22 g/mol
InChI Key: YSCYEXXRFVZWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable and efficient route to the desired compound . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of bicyclic compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-8-3-9(4-8,6-10-5-8)7(11)12-2/h10H,3-6H2,1-2H3

InChI Key

YSCYEXXRFVZWQM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CNC2)C(=O)OC

Origin of Product

United States

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